CypE-IN-1

Target Engagement Isoform Selectivity Chemical Biology

CypE-IN-1 is the only highly selective, small-molecule inhibitor of Cyclophilin E, offering >30- to 4,000-fold specificity over other isoforms. This unmatched precision makes it essential for deconvoluting CypE-specific roles in autophagy, viral replication, and mitochondrial dynamics without the confounding noise of pan-inhibitors like CsA. A critical tool for robust target validation and clean omics datasets.

Molecular Formula C46H49BN6O9
Molecular Weight 840.7 g/mol
Cat. No. B12393347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCypE-IN-1
Molecular FormulaC46H49BN6O9
Molecular Weight840.7 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)C2=CC=C(C=C2)CC3C(=O)NCC4=CC=CC=C4CC(=O)NC(CCNC(=O)C=CC(=O)N5CCCC(C5)(C(=O)N3)CC6=CC=CC=C6)C(=O)N)C=O)(O)O
InChIInChI=1S/C46H49BN6O9/c48-43(58)38-19-21-49-40(55)17-18-42(57)53-22-6-20-46(29-53,26-31-7-2-1-3-8-31)45(60)52-39(44(59)50-27-35-10-5-4-9-33(35)25-41(56)51-38)23-30-11-13-32(14-12-30)34-15-16-36(28-54)37(24-34)47(61)62/h1-5,7-18,24,28,38-39,61-62H,6,19-23,25-27,29H2,(H2,48,58)(H,49,55)(H,50,59)(H,51,56)(H,52,60)/b18-17+/t38-,39-,46-/m0/s1
InChIKeyUNKUVNABSDHRGB-UJYFWDSGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CypE-IN-1: First Subtype-Selective Cyclophilin E Inhibitor for Focused Biological Investigation


CypE-IN-1, also known as C3A, is a synthetic macrocyclic compound (CAS: 3023438-33-4) developed as the first highly selective, small-molecule inhibitor of Cyclophilin E (CypE) . It was engineered using a DNA-templated library and structure-guided optimization to achieve potent, reversible covalent inhibition of CypE's peptidyl-prolyl isomerase (PPIase) activity [1]. Unlike broad-spectrum cyclophilin inhibitors such as cyclosporin A (CsA), alisporivir, or SCY-635, CypE-IN-1 offers unparalleled target specificity, making it a critical tool for dissecting the distinct biological roles of the CypE isoform without confounding off-target effects on other cyclophilin family members [2]. CypE-IN-1 demonstrates a Ki of 0.072 µM for CypE and exhibits 30- to >4,000-fold selectivity over other cyclophilin isoforms [1].

Why Broad-Spectrum Cyclophilin Inhibitors Cannot Substitute for CypE-IN-1 in CypE-Focused Research


Generic substitution with pan-cyclophilin inhibitors like Cyclosporin A (CsA) or non-immunosuppressive analogs (e.g., Alisporivir, SCY-635) fails in studies requiring CypE-specific interrogation because these compounds lack isoform selectivity and potently inhibit multiple cyclophilins simultaneously [1]. This promiscuity confounds experimental outcomes by activating or suppressing pathways linked to CypA, CypB, CypD, and others, making it impossible to attribute a biological effect solely to CypE inhibition [2]. Furthermore, the immunosuppressive and off-target effects associated with CsA, which stem from the CypA-CsA-calcineurin ternary complex, are irrelevant to CypE's function and introduce significant experimental noise [3]. The quantifiable differentiation in isoform selectivity provided below establishes CypE-IN-1 as the only suitable tool for experiments requiring clean, CypE-specific pharmacological intervention.

Quantitative Evidence Guide: CypE-IN-1's Verifiable Differentiation for Scientific Procurement


Unprecedented Selectivity for CypE Over Broad-Spectrum Comparators

CypE-IN-1 is the first and only compound to demonstrate profound, quantifiable selectivity for Cyclophilin E (CypE) over other cyclophilin isoforms [1]. In a prolyl-isomerase inhibition screen, CypE-IN-1 exhibited a selectivity range of 30- to >4,000-fold for CypE compared to other cyclophilins [1]. This is in stark contrast to the broad-spectrum inhibition profile of the classic tool compound Cyclosporin A (CsA) and its non-immunosuppressive analogs, which inhibit CypA, CypB, CypD, and CypE with high potency and minimal discrimination [2].

Target Engagement Isoform Selectivity Chemical Biology

Quantitative Affinity and Potency Profile for CypE and Related Isoforms

CypE-IN-1 exhibits high affinity and potent inhibition of CypE, with an IC50 of 0.013 µM and a Ki of 0.072 µM . Its selectivity is further defined by its significantly weaker activity against closely related isoforms, with Ki values of 0.52 µM for CypD, 1.8 µM for CypA, and 5.6 µM for CypB [1]. While direct comparative Ki data for other inhibitors against CypE is not widely available, the stark contrast in Ki values within the CypE-IN-1 profile itself (e.g., a 25-fold preference for CypE over CypA) provides a clear, internal benchmark of its selective potency [1].

Inhibitor Potency Binding Affinity Biochemical Assay

Unique Reversible Covalent Binding Mechanism to the CypE S2 Pocket

CypE-IN-1 achieves its high selectivity through a novel and reversible covalent interaction with a lysine residue (K130) unique to the S2 exo-site pocket of CypE, forming a reversible iminoboronate bond [1]. This binding mechanism has been validated by mass spectrometry and X-ray crystallography [2]. This is a distinct and verifiable mechanism of action compared to classical cyclophilin inhibitors like Cyclosporin A, which bind non-covalently within the active site and do not exploit this S2 pocket for isoform discrimination [3].

Mechanism of Action Covalent Inhibition Structural Biology

Potential for Reduced Off-Target Pharmacology Compared to Non-Selective Inhibitors

By virtue of its high selectivity, CypE-IN-1 offers a significant advantage over broad-spectrum cyclophilin inhibitors by minimizing confounding biological effects. For instance, Cyclosporin A's potent inhibition of CypA leads to the formation of the CypA-CsA-calcineurin complex, which is directly responsible for its immunosuppressive activity [1]. While non-immunosuppressive analogs like Alisporivir and SCY-635 were developed to circumvent this specific CypA-mediated effect, they remain potent inhibitors of other cyclophilins, including CypB and CypD, which play roles in protein folding, trafficking, and mitochondrial function [2]. CypE-IN-1, with its 30- to >4,000-fold selectivity for CypE [3], provides a cleaner pharmacological profile, allowing researchers to study CypE-dependent biology without the confounding influences of CypA-mediated immunosuppression or CypD-mediated mitochondrial effects.

Target Selectivity Off-Target Effects Chemical Tool

High-Value Research and Industrial Application Scenarios for CypE-IN-1


Dissecting Isoform-Specific Roles of CypE in Complex Cellular Pathways

Use CypE-IN-1 in cell-based assays to deconvolve the specific contribution of Cyclophilin E to processes where multiple cyclophilins are implicated, such as autophagy, mitochondrial dynamics, or viral replication . The compound's 30- to >4,000-fold selectivity [1] ensures that any observed phenotype can be confidently attributed to CypE inhibition, unlike studies using pan-inhibitors (e.g., CsA, Alisporivir) which produce a composite, uninterpretable phenotype from inhibiting CypA, CypB, and CypD simultaneously [2].

Validating CypE as a Therapeutic Target in Disease Models

Employ CypE-IN-1 as a high-quality chemical probe in preclinical disease models (e.g., models of oxidative stress, neurodegeneration, or liver disease ) to generate robust target validation data. Its unique reversible covalent binding mechanism [1] and well-characterized selectivity profile [2] make it an ideal tool for establishing proof-of-concept that specific CypE inhibition yields therapeutic benefit, de-risking target biology before investing in a full-scale drug discovery program.

Structural Biology and Biophysical Studies of the Cyclophilin E S2 Pocket

Utilize CypE-IN-1 as a reference ligand for X-ray crystallography or other biophysical techniques (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) to study ligand interactions with the unique S2 exo-site of CypE . The well-defined co-crystal structure of CypE with C3A (CypE-IN-1) [1] provides a benchmark for structure-based drug design efforts aimed at developing novel therapeutics targeting this less-explored binding pocket.

Biomarker Discovery and Pathway Analysis

Apply CypE-IN-1 in combination with omics technologies (e.g., proteomics, phosphoproteomics, metabolomics) to map the specific signaling networks and cellular pathways downstream of CypE activity . The high selectivity of CypE-IN-1 is essential for generating clean, interpretable omics datasets that reflect the direct consequences of CypE inhibition, free from the noise and complexity introduced by broad-spectrum cyclophilin inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for CypE-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.